molecular formula C16H16N3NaO7S2 B13443571 Cefoxitin-d3 Sodium Salt

Cefoxitin-d3 Sodium Salt

Cat. No.: B13443571
M. Wt: 452.5 g/mol
InChI Key: GNWUOVJNSFPWDD-JIGPONIWSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cefoxitin-d3 Sodium Salt is synthesized through a multi-step process starting from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the various chemical transformations required to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and isolate impurities .

Chemical Reactions Analysis

Synthetic Reactions

The synthesis of cefoxitin-d3 sodium salt involves multi-step modifications to the core cephamycin structure, as detailed in patent CN103450225B :

Step Reagents/Conditions Outcome
BrominationNBS, methanesulfonic acid, sodium methoxideIntroduces bromine at the 7α-position, enabling methoxylation (yield: 97.9%)
HydrolysisNaOH (pH 10), acetic acid benzyl esterCleaves the cyclohexylamine salt to form a hydroxyl intermediate (yield: 96%)
AcylationChlorosulfonyl isocyanate, THFAttaches the carbamate group at the 3-position (yield: 95%)
Salt FormationSodium lactate, acetoneConverts cefoxitin acid to the sodium salt (purity: 99.5%)

Deuterium labeling occurs during methoxylation, where deuterated methanol replaces standard methanol to stabilize the β-lactam ring against enzymatic degradation .

Hydrolytic Degradation

This compound undergoes pH-dependent hydrolysis in aqueous solutions :

pH Stability First-Order Rate Constant (25°C)
3–5Rapid degradationk=0.12day1k = 0.12 \, \text{day}^{-1}
5–7Maximum stability (10% loss over 2 days)k=0.02day1k = 0.02 \, \text{day}^{-1}
7–9Moderate degradationk=0.08day1k = 0.08 \, \text{day}^{-1}

The β-lactam ring is particularly susceptible to nucleophilic attack by water, leading to ring opening and loss of antibacterial activity . Enzymatic hydrolysis by β-lactamases (e.g., in resistant bacteria) accelerates this process .

Solid-State Decomposition

Thermal stability varies significantly between amorphous and crystalline forms :

Form Initial Decomposition Rate (25°C) Residual Activity After 30 Days
AmorphousRapid (t1/2=7dayst_{1/2} = 7 \, \text{days})60%
CrystallineSlow (t1/2=45dayst_{1/2} = 45 \, \text{days})85%

Moisture content directly correlates with decomposition kinetics, with crystalline forms retaining stability due to lower hygroscopicity .

Enzymatic Interactions

Cefoxitin-d3 inhibits penicillin-binding proteins (PBPs) via covalent binding to the active serine residue, disrupting peptidoglycan crosslinking . Resistance mechanisms involve:

  • β-lactamase Production : Hydrolysis of the β-lactam ring (e.g., by plasmid-encoded enzymes in Enterobacteriaceae) .

  • Altered PBPs : Structural modifications reducing drug affinity (observed in methicillin-resistant Staphylococcus aureus) .

Comparative Reactivity

The deuterium label in cefoxitin-d3 minimally alters electronic properties but enhances metabolic stability in isotopic tracer studies . Key differences from non-deuterated cefoxitin include:

Property Cefoxitin-d3 Cefoxitin
Metabolic Half-lifeExtended due to deuterium effectStandard
Enzymatic HydrolysisSimilar β-lactamase susceptibilityIdentical
Synthetic Yield95% (post-deuteration) 97% (non-deuterated analog)

Mechanism of Action

Cefoxitin-d3 Sodium Salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity. This leads to the lysis and death of the bacterial cell .

Comparison with Similar Compounds

Biological Activity

Cefoxitin-d3 sodium salt is a semisynthetic beta-lactam antibiotic belonging to the cephamycin class, primarily used for its broad-spectrum antibacterial activity. This article explores the biological activity of cefoxitin-d3, focusing on its mechanism of action, spectrum of activity, resistance mechanisms, and relevant case studies.

Cefoxitin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, ultimately leading to cell lysis and death in susceptible bacteria . The presence of a 7-alpha-methoxy group in cefoxitin enhances its resistance to hydrolysis by certain beta-lactamases, making it effective against some resistant strains .

Spectrum of Activity

Cefoxitin demonstrates activity against a wide range of gram-positive and gram-negative bacteria, as well as anaerobic organisms. Its effectiveness includes:

  • Gram-positive bacteria : Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other staphylococci.
  • Gram-negative bacteria : Effective against strains such as Escherichia coli and Proteus mirabilis, although its efficacy is lower compared to other antibiotics like carbapenems .
  • Anaerobes : Active against various anaerobic pathogens, making it useful in treating intra-abdominal infections .

Table 1: Spectrum of Activity of this compound

Bacterial TypeExamplesEfficacy
Gram-positiveStaphylococcus aureus (MRSA)High
Streptococcus pneumoniaeModerate
Gram-negativeEscherichia coliModerate
Proteus mirabilisHigh
AnaerobesBacteroides fragilisHigh

Resistance Mechanisms

Despite its broad-spectrum activity, cefoxitin is subject to resistance mechanisms. The mecA gene, which encodes an alternative PBP (PBP2a), reduces the binding affinity of cefoxitin, allowing MRSA to survive even in the presence of the antibiotic . Additionally, beta-lactamase production can lead to hydrolysis of cefoxitin; however, it remains stable against certain types of beta-lactamases due to its structural properties .

Case Studies and Research Findings

  • Replacement for Methicillin : A study by Fernandes et al. (2005) demonstrated that cefoxitin could effectively replace methicillin in determining methicillin resistance in staphylococci. The study found that cefoxitin disk diffusion assays accurately identified all mecA-positive MRSA isolates as resistant .
  • Pharmacokinetics : A pharmacodynamic study by Lepeule et al. (2012) indicated that optimal dosing regimens for cefoxitin could enhance efficacy against CTX-M producing E. coli. The study suggested that administering cefoxitin at 200 mg/kg every four hours achieved the desired pharmacodynamic target in animal models .
  • Stability Studies : Research on the stability of cefoxitin sodium revealed that it is highly soluble in water but exhibits first-order decomposition at pH levels outside 5-7. Stability testing showed that crystalline forms are more stable than amorphous forms under various conditions .

Table 2: Stability Data for Cefoxitin Sodium

ConditionStability Observed
pH 5-7Maximum stability
pH < 3 or > 9Rapid decomposition
Amorphous vs CrystallineCrystalline more stable

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and purifying Cefoxitin-d3 Sodium Salt to ensure isotopic integrity?

  • Methodological Answer : Synthesis should prioritize deuterium incorporation at specified positions using validated deuteration techniques (e.g., hydrogen-deuterium exchange under controlled pH and temperature). Post-synthesis, purification via reversed-phase HPLC with mass spectrometry (LC-MS) confirmation is critical to verify isotopic purity (>98% d3). Solubility testing in aqueous buffers (e.g., phosphate-buffered saline) should follow standardized protocols to ensure consistency in downstream applications .

Q. How can researchers validate the structural integrity and isotopic labeling of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H-NMR and 2^2H-NMR) to confirm deuterium placement and LC-MS for molecular weight verification. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect functional group alterations. Data should align with reference spectra from non-deuterated Cefoxitin to identify isotopic shifts .

Q. What are the key stability parameters to monitor during storage of this compound?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature: 4°C, 25°C, 40°C; humidity: 60% RH). Use high-performance liquid chromatography (HPLC) to quantify degradation products (e.g., hydrolysis byproducts) and isotopic dilution mass spectrometry (IDMS) to track deuterium loss. Stability-indicating assays must be validated per ICH guidelines .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic studies compared to the non-deuterated form?

  • Methodological Answer : Design comparative in vitro/vivo studies to assess metabolic stability using liver microsomes or animal models. Quantify deuterium kinetic isotope effects (KIE) via LC-MS/MS by comparing metabolic half-lives (t1/2t_{1/2}) and clearance rates. Note that deuteration may alter cytochrome P450 interactions, requiring adjusted dosing regimens in pharmacological models .

Q. What strategies resolve discrepancies in isotopic enrichment data across analytical batches?

  • Methodological Answer : Implement a standardized calibration curve using certified reference materials (CRMs) for deuterated compounds. Apply multivariate analysis (e.g., PCA) to identify batch-specific variables (e.g., solvent purity, column degradation). Cross-validate with independent labs using blinded samples to minimize operator bias .

Q. How to design mechanistic studies investigating the deuterium isotope effect on this compound’s antibacterial activity?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to compare binding affinities of deuterated vs. non-deuterated forms to target penicillin-binding proteins (PBPs). Pair with molecular dynamics simulations to model deuterium’s impact on hydrogen bonding and conformational flexibility. Validate findings using minimum inhibitory concentration (MIC) assays against relevant bacterial strains .

Q. Data Presentation and Reproducibility

Q. What frameworks ensure reproducibility in isotopic labeling studies of this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document synthesis parameters (e.g., reaction time, deuterium source) in machine-readable formats. Use electronic lab notebooks (ELNs) with version control to track procedural modifications. Publish raw NMR/MS datasets in repositories like Zenodo for peer validation .

Q. How to address inconsistencies in solubility data reported for this compound across studies?

  • Methodological Answer : Standardize solubility testing using pharmacopeial methods (e.g., USP <711>). Report solvent composition, temperature, and agitation speed. Perform inter-laboratory comparisons using harmonized protocols. Use statistical tools (e.g., Bland-Altman plots) to quantify variability and identify systemic errors .

Q. Future Research Directions

Q. What gaps exist in understanding the environmental impact of deuterated antibiotics like this compound?

  • Methodological Answer : Conduct ecotoxicology studies using algal and Daphnia magna models to assess biodegradation and bioaccumulation. Employ high-resolution mass spectrometry (HRMS) to detect deuterated metabolites in wastewater. Compare environmental persistence with non-deuterated analogs to evaluate isotopic effects on degradation pathways .

Q. How can machine learning optimize the synthesis of deuterated compounds like this compound?

  • Methodological Answer : Train neural networks on historical reaction data (yield, purity, isotopic enrichment) to predict optimal deuteration conditions. Validate models with robotic synthesis platforms for high-throughput experimentation. Integrate feedback loops to refine predictions based on real-time LC-MS/NMR outputs .

Properties

Molecular Formula

C16H16N3NaO7S2

Molecular Weight

452.5 g/mol

IUPAC Name

sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate

InChI

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3;

InChI Key

GNWUOVJNSFPWDD-JIGPONIWSA-M

Isomeric SMILES

[2H]C([2H])([2H])O[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+]

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+]

Origin of Product

United States

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